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Compound of Interest

4-Desacetamido-4-fluoro

Andarine-D4

Cat. No.: B13864628

Compound Name:

In-Depth Technical Guide: 4-Desacetamido-4-
fluoro Andarine-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
properties of the selective androgen receptor modulator (SARM) analog, 4-Desacetamido-4-
fluoro Andarine-D4. It includes available experimental and computed data, plausible
experimental protocols for its synthesis and analysis, and a detailed description of its presumed
biological signaling pathway.

Core Physical and Chemical Properties

4-Desacetamido-4-fluoro Andarine-D4 is a deuterated analog of 4-Desacetamido-4-fluoro
Andarine, a derivative of the well-known SARM, Andarine (S-4). The primary difference is the
substitution of four hydrogen atoms with deuterium on the phenoxy ring. This isotopic labeling
is often utilized in research for metabolic studies and as an internal standard in analytical
quantification.

Data Summary

The following tables summarize the available quantitative data for 4-Desacetamido-4-fluoro
Andarine-D4 and its non-deuterated counterpart.
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Table 1: Physical and Chemical Properties of 4-Desacetamido-4-fluoro Andarine-D4

Property Value Source

Molecular Formula C17H10D4F4N20s Computed by PubChem[1]
Molecular Weight 406.32 g/mol Computed by PubChem[1]
Exact Mass 406.10899118 Da Computed by PubChem[1]

(2S)-3-(4-fluorophenoxy-
2,3,5,6-d4)-2-hydroxy-2-

IUPAC Name methyl-N-[4-nitro-3- Computed by PubChem[1]
(trifluoromethyl)phenyl]propana

mide
XLogP3 3.1 Computed by PubChem[1]
Topological Polar Surface Area 104 A2 Computed by PubChem[1]
Heavy Atom Count 28 Computed by PubChem[1]
Rotatable Bond Count 5 Computed by PubChem[1]
Hydrogen Bond Donor Count 2 Computed by PubChem[1]
Hydrogen Bond Acceptor 7 Computed by PubChem[1]

Count

Table 2: Experimental Properties of 4-Desacetamido-4-fluoro Andarine (Non-Deuterated
Analog)
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Property Value Source

CAS Number 401900-41-2 Biosynth[2]
Molecular Formula C17H14F4N20s5 Biosynth[2]
Molecular Weight 402.3 g/mol Biosynth[2]
Melting Point 43 - 46°C ChemicalBook
Boiling Point 577.80 °C Biosynth[2]
Flash Point 303.20 °C Biosynth[2]

Acetonitrile (Slightly),

Solubility Chloroform (Slightly), DMSO ChemicalBook
(Slightly)
Storage Temperature Refrigerator (2-8°C) ChemicalBook, Clearsynth

Pale Yellow to Pale Beige )
Appearance Solid ChemicalBook
oli

Experimental Protocols

While specific, validated experimental protocols for 4-Desacetamido-4-fluoro Andarine-D4
are not readily available in peer-reviewed literature, the following methodologies are proposed
based on the synthesis and analysis of related SARMs and deuterated compounds.

Hypothetical Synthesis Protocol

The synthesis of 4-Desacetamido-4-fluoro Andarine-D4 would likely follow a similar pathway
to other aryl-propionamide-derived SARMs, with the key step being the introduction of the
deuterated phenoxy moiety.

Objective: To synthesize (2S)-3-(4-fluorophenoxy-2,3,5,6-d4)-2-hydroxy-2-methyl-N-[4-nitro-3-
(trifluoromethyl)phenyl]propanamide.

Materials:

e 4-Fluoro-d4-phenol
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e (R)-(-)-Glycidol

e 4-Nitro-3-(trifluoromethyl)aniline

e Sodium hydride (NaH)

o Appropriate solvents (e.g., THF, DMF)

» Reagents for amide coupling (e.g., DCC, HOBt or EDC, HOBt)
o Reagents for purification (e.qg., silica gel, ethyl acetate, hexane)
Methodology:

o Alkylation: The synthesis would likely commence with the reaction of 4-fluoro-d4-phenol with
a suitable chiral epoxide, such as (R)-(-)-glycidol, in the presence of a base like sodium
hydride to form the corresponding deuterated phenoxy propanol intermediate.

o Oxidation: The primary alcohol of the intermediate would then be oxidized to a carboxylic
acid.

o Amide Coupling: The resulting carboxylic acid would be coupled with 4-nitro-3-
(trifluoromethyl)aniline using standard peptide coupling reagents to form the final product.

 Purification: The crude product would be purified by column chromatography on silica gel
using a gradient of ethyl acetate in hexane. The structure and purity of the final compound
would be confirmed by NMR, mass spectrometry, and HPLC.

Analytical Protocols

Objective: To confirm the identity, purity, and characterize 4-Desacetamido-4-fluoro Andarine-
D4.

A. High-Performance Liquid Chromatography (HPLC):
e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.

Detection: UV at a wavelength determined by the chromophores in the molecule (likely
around 254 nm and 305 nm).

Injection Volume: 10 pL.

Expected Outcome: A single major peak indicating the purity of the compound. A vendor
website indicates a purity of >95% is achievable.

. Mass Spectrometry (MS):

lonization Mode: Electrospray lonization (ESI), positive mode.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Expected m/z: The protonated molecule [M+H]* would be expected at approximately
407.1162. The fragmentation pattern would be compared to the non-deuterated analog, with
shifts in fragment ions containing the deuterated ring. Based on data for Andarine, key
fragments would result from the cleavage of the amide bond and the ether linkage.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solvent: Deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

'H NMR: Signals corresponding to the non-deuterated protons would be observed. The
aromatic signals for the fluorophenoxy ring would be absent due to deuteration.

13C NMR: All carbon signals would be present, with those in the deuterated ring potentially
showing altered splitting patterns due to C-D coupling.

19F NMR: A singlet corresponding to the fluorine on the phenoxy ring and a singlet for the
CFs group would be expected.

2H NMR: A signal corresponding to the deuterium atoms on the aromatic ring would be
observed.
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Biological Activity and Signaling Pathway

As a SARM, 4-Desacetamido-4-fluoro Andarine-D4 is presumed to act as a ligand for the
androgen receptor (AR). The AR is a nuclear receptor that, upon activation, functions as a
transcription factor to regulate gene expression.

Androgen Receptor Signaling Pathway

The binding of an agonist like 4-Desacetamido-4-fluoro Andarine-D4 to the androgen
receptor initiates a cascade of events leading to changes in gene expression. In the cytoplasm,
the AR is in an inactive state, bound to heat shock proteins (HSPs). Ligand binding induces a
conformational change in the AR, causing the dissociation of HSPs. The activated AR then
translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as
Androgen Response Elements (ARES) in the promoter regions of target genes. This binding,
along with the recruitment of co-activator proteins, modulates the transcription of genes
involved in various physiological processes, including muscle and bone anabolism.
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Caption: Androgen Receptor Signaling Pathway for 4-Desacetamido-4-fluoro Andarine-D4.

Experimental Workflow for Receptor Binding Assay

To determine the binding affinity of 4-Desacetamido-4-fluoro Andarine-D4 for the androgen
receptor, a competitive binding assay would be employed.
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Caption: Workflow for a Competitive Androgen Receptor Binding Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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